(3-Amino-4-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(3,4-dimethoxyphenyl)methanone
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Overview
Description
2-(3,4-DIMETHOXYBENZOYL)-4-PHENYL-5H,6H,7H,8H-THIENO[2,3-B]QUINOLIN-3-AMINE is a complex organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-DIMETHOXYBENZOYL)-4-PHENYL-5H,6H,7H,8H-THIENO[2,3-B]QUINOLIN-3-AMINE typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2-oxo-4-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile with hydrazine hydrate, phenylisothiocyanate, or benzoyl chloride . The reaction conditions often include refluxing in solvents like dimethylformamide with catalytic amounts of triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-DIMETHOXYBENZOYL)-4-PHENYL-5H,6H,7H,8H-THIENO[2,3-B]QUINOLIN-3-AMINE can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen atoms, usually facilitated by reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.
Scientific Research Applications
2-(3,4-DIMETHOXYBENZOYL)-4-PHENYL-5H,6H,7H,8H-THIENO[2,3-B]QUINOLIN-3-AMINE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of 2-(3,4-DIMETHOXYBENZOYL)-4-PHENYL-5H,6H,7H,8H-THIENO[2,3-B]QUINOLIN-3-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation or modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]quinoline: Known for its pharmacological properties, including anti-cancer and anti-inflammatory effects.
Benzo[b][1,8]naphthyridine: Exhibits antitumor, trypanocidal, and DNA binding properties.
Uniqueness
2-(3,4-DIMETHOXYBENZOYL)-4-PHENYL-5H,6H,7H,8H-THIENO[2,3-B]QUINOLIN-3-AMINE is unique due to its specific structural features, which confer distinct pharmacological properties. Its combination of a quinoline core with a thieno ring and various substituents makes it a versatile compound for various applications in medicinal chemistry.
Properties
Molecular Formula |
C26H24N2O3S |
---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
(3-amino-4-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)-(3,4-dimethoxyphenyl)methanone |
InChI |
InChI=1S/C26H24N2O3S/c1-30-19-13-12-16(14-20(19)31-2)24(29)25-23(27)22-21(15-8-4-3-5-9-15)17-10-6-7-11-18(17)28-26(22)32-25/h3-5,8-9,12-14H,6-7,10-11,27H2,1-2H3 |
InChI Key |
QKSIYZHXTUDLPA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=C(C3=C(C4=C(CCCC4)N=C3S2)C5=CC=CC=C5)N)OC |
Origin of Product |
United States |
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